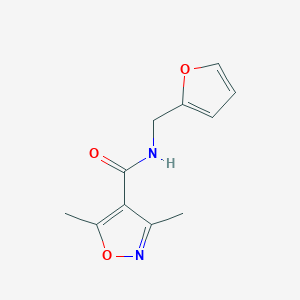![molecular formula C15H12ClN3S B5560414 3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring, known for its potential in various chemical and biological applications. The presence of both the thioether group (–S–) and the chlorobenzyl moiety adds to its complexity and versatility in chemical synthesis and reactions.
Synthesis Analysis
The synthesis of related 3-benzyl-4H-1,2,4-triazole derivatives involves multi-step reactions, starting from benzoylhydrazines, treated successively with potassium hydroxide, carbon disulfide, and hydrazine hydrate to form the core triazole structure. This structure can further react with various reagents to yield a wide range of derivatives with potential antifungal properties (Rastogi et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione shows the possibility of thiol⇔thione tautomerism, with single-proton intramigration between N-H and C=S being theoretically monitored. The tautomeric form and structure were supported by X-ray single crystal measurements and DFT-optimized structures (Aouad et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Physico-Chemical Properties
1,2,4-Triazole derivatives are synthesized through various methods and studied for their physico-chemical properties. These compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural areas. Derivatives of 1,2,4-triazole have been utilized in optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors for controlling pests in agriculture. They are characterized by low toxicity or being essentially non-toxic substances (Parchenko, 2019).
Biological Activities and Applications
The triazole nucleus is fundamental in preparing new drugs due to its diverse biological activities. Triazole derivatives have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Novel triazole compounds have been developed, focusing on these activities for therapeutic applications. This includes the development of new chemical entities and pharmaceuticals that target various diseases and conditions, underscoring the importance of triazole derivatives in drug discovery and development (Ferreira et al., 2013).
Eco-friendly Synthesis Approaches
Advancements in the eco-friendly synthesis of triazoles, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been significant. These methodologies offer advantages like shorter reaction times, easier work-up, and higher yields compared to traditional procedures. They are crucial for the sustainable and environmentally friendly production of 1,2,3-triazole derivatives, which can be applied in drug development and other industries (de Souza et al., 2019).
Potential as Corrosion Inhibitors
1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for metals and alloys in aggressive media. Their efficiency and environmentally friendly characteristics make them suitable for protecting industrial materials, contributing to the sustainability of manufacturing processes and the longevity of metal structures (Hrimla et al., 2021).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-14-9-5-4-6-12(14)10-20-15-18-17-11-19(15)13-7-2-1-3-8-13/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQMFOCAQMDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-benzylsulfanyl)-4-phenyl-4H-[1,2,4]triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)




![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)


![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)